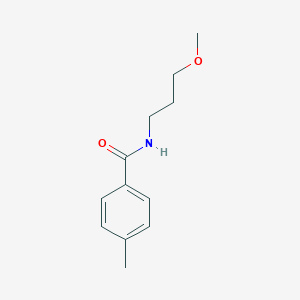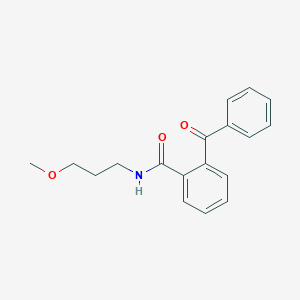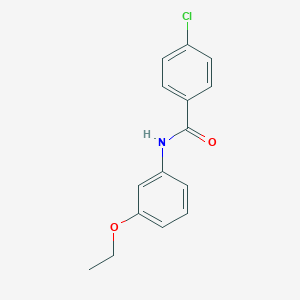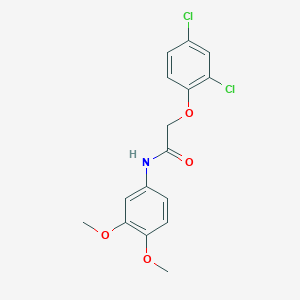
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as dicamba, is a synthetic herbicide that has been widely used in agriculture for weed control. It was first introduced in 1967 and has since become one of the most commonly used herbicides in the world. Dicamba is primarily used to control broadleaf weeds in crops such as soybeans, cotton, and corn.
作用機序
Dicamba works by disrupting the growth of plants. It is absorbed through the leaves and stems of the plant, and then translocated to the growing points of the plant. Once inside the plant, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide causes abnormal growth and eventually leads to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been found to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the activity of enzymes involved in the synthesis of amino acids and proteins, leading to a reduction in plant growth. Additionally, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to disrupt the normal functioning of plant hormones, leading to abnormal growth and development.
実験室実験の利点と制限
Dicamba has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has a high level of purity. Additionally, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has a long shelf life and can be stored for extended periods of time without significant degradation. However, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can be expensive to produce, and its effectiveness can vary depending on the type of plant being studied.
将来の方向性
There are several areas of future research for 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is the development of new formulations of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide that are more effective against resistant weeds. Additionally, researchers are exploring the use of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide in combination with other herbicides to improve weed control. Finally, there is interest in exploring the potential of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide as a tool for studying plant growth and development, as well as its potential use in other areas of agriculture.
合成法
Dicamba is synthesized by reacting 2,4-dichlorophenol with 3,4-dimethoxyaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified to obtain pure 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide.
科学的研究の応用
Dicamba has been extensively studied for its effectiveness in controlling weeds in various crops. Research has shown that 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is highly effective against a wide range of broadleaf weeds, including those that have become resistant to other herbicides. Additionally, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have a relatively low environmental impact compared to other herbicides.
特性
分子式 |
C16H15Cl2NO4 |
|---|---|
分子量 |
356.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
InChIキー |
IKYXHNFGPGGUQK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



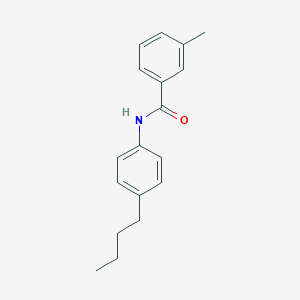

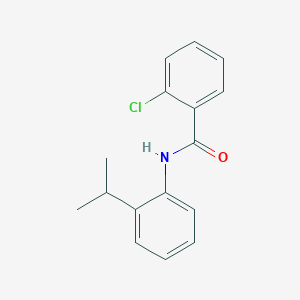
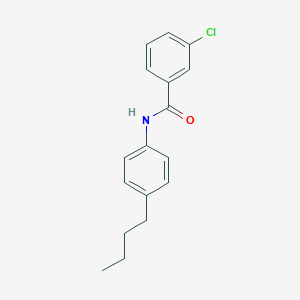


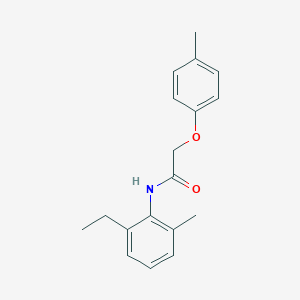

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
